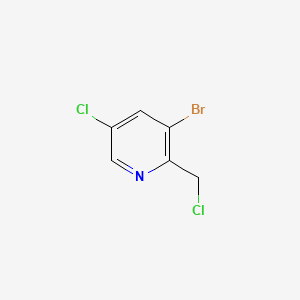

3-Bromo-5-chloro-2-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXXOPQFDWXJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856625 | |

| Record name | 3-Bromo-5-chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227588-54-6 | |

| Record name | 3-Bromo-5-chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-(chloromethyl)pyridine

Introduction

3-Bromo-5-chloro-2-(chloromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring bromo, chloro, and chloromethyl substituents on a pyridine core—makes it a versatile building block for constructing complex molecular architectures. The distinct reactivity of each group allows for sequential, regioselective modifications, such as cross-coupling reactions at the bromine site, nucleophilic substitution at the chloromethyl group, and further derivatization of the pyridine ring.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. We will delve into the mechanistic underpinnings of two primary strategies, offer detailed experimental protocols, and present a comparative analysis to inform process development and scale-up decisions. The focus is on providing not just a series of steps, but a causal understanding of the reaction choices and conditions, reflecting field-proven insights for researchers and development professionals.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two predominant strategies, both originating from the common key intermediate, 3-Bromo-5-chloro-2-methylpyridine . The primary challenge lies in the selective monochlorination of the 2-methyl group without affecting the other substituents or the pyridine ring itself.

Caption: Retrosynthetic analysis of this compound.

-

Pathway A: Direct Radical Side-Chain Chlorination. This is the most direct approach, involving the reaction of 3-Bromo-5-chloro-2-methylpyridine with a chlorinating agent under conditions that favor free-radical substitution on the methyl group.

-

Pathway B: The N-Oxide Rearrangement Route. This two-step pathway involves the initial oxidation of the pyridine nitrogen to form an N-oxide, followed by a rearrangement reaction with a chlorinating agent to selectively functionalize the 2-methyl position.

A less common third pathway involving the reduction of the corresponding 2-carboxylic acid is generally considered less economically viable for large-scale production due to the high cost of reagents like borane complexes and additional synthetic steps.[1] Therefore, this guide will focus on the two more industrially relevant pathways.

Part 2: Synthesis of the Key Intermediate: 3-Bromo-2-chloro-5-methylpyridine

The successful synthesis of the target molecule hinges on the availability of its precursor, 3-bromo-2-chloro-5-methylpyridine (CAS 17282-03-0).[2] A common laboratory-scale synthesis for this intermediate involves a Sandmeyer-type reaction, starting from a commercially available aminopyridine.[3]

Experimental Protocol: Diazotization and Halogenation

-

Diazotization: 2-Amino-3-bromo-5-methylpyridine is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to between -10°C and 0°C.

-

Sandmeyer Reaction: A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 0°C to form the diazonium salt in situ.

-

Copper(I) Chloride Addition: The diazonium salt solution is then slowly added to a solution of copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom.

-

Workup and Isolation: The reaction mixture is warmed to room temperature and then basified. The product is extracted with an organic solvent (e.g., diethyl ether), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-bromo-2-chloro-5-methylpyridine.[3]

Part 3: Pathway A - Direct Radical Chlorination

This pathway leverages a free-radical chain reaction to substitute a hydrogen atom on the methyl group with chlorine. This method is atom-economical but can be challenging to control.

Mechanism & Causality

The reaction proceeds via a classic radical chain mechanism initiated by light or a chemical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5] The initiator generates chlorine radicals (Cl•) from chlorine gas (Cl₂). These radicals then abstract a hydrogen atom from the methyl group of the pyridine precursor, creating a benzylic-type radical. This radical reacts with another molecule of Cl₂ to form the desired product and a new chlorine radical, propagating the chain.

A critical parameter in this process is pH control. The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the basic pyridine nitrogen. The resulting pyridinium salt is deactivated towards radical chlorination.[4] To sustain the reaction, a base must be added continuously to neutralize the HCl and maintain the pH within an optimal range, typically 0.5 to 3.0.[5]

Caption: Simplified workflow for radical side-chain chlorination.

Experimental Protocol: Controlled Radical Chlorination

-

Setup: Charge a reaction vessel with 3-Bromo-5-chloro-2-methylpyridine and water.[4]

-

Initiation: Heat the mixture to 65-70°C and add a catalytic amount of AIBN.

-

Chlorination: Bubble chlorine gas into the stirred mixture at a controlled rate.

-

pH Control: Simultaneously, add an aqueous basic solution (e.g., NaOH) dropwise to maintain the reaction pH between 0.8 and 2.5.[5]

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to maximize the yield of the monochlorinated product and minimize the formation of di- and trichlorinated byproducts.

-

Workup: Upon completion, cool the mixture, separate the organic layer, wash it with water, and dry it. The crude product is then purified, typically by vacuum distillation.

| Parameter | Condition | Rationale |

| Chlorinating Agent | Chlorine (Cl₂) | Readily available and effective source of chlorine radicals. |

| Initiator | AIBN, BPO | Provides a controlled source of initial radicals at moderate temperatures.[4] |

| Solvent | Water / Biphasic | Allows for effective pH control via addition of aqueous base.[5] |

| Temperature | 65-75°C | Balances the rate of reaction with the stability of the initiator and reactants. |

| pH | 0.5 - 3.0 | Prevents protonation and deactivation of the pyridine substrate.[4][5] |

Part 4: Pathway B - The N-Oxide Rearrangement Route

This elegant, two-step pathway offers superior selectivity for monochlorination by altering the reactivity of the precursor through N-oxidation.

Step 1: N-Oxidation of 3-Bromo-5-chloro-2-methylpyridine

The pyridine nitrogen is oxidized to an N-oxide using a peroxy acid. Common reagents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane.[6][7]

Experimental Protocol: N-Oxidation

-

Reaction Setup: Dissolve 3-Bromo-5-chloro-2-methylpyridine in glacial acetic acid.

-

Oxidation: Add 35% hydrogen peroxide solution portion-wise to the mixture.

-

Heating: Heat the reaction in a water bath at 70-80°C for several hours, monitoring for completion by TLC or LC-MS.[7]

-

Workup: Cool the reaction mixture, dilute with water, and neutralize carefully with a base (e.g., sodium carbonate or sodium hydroxide). The N-oxide product often precipitates or can be extracted with an organic solvent.

Step 2: Chlorinative Rearrangement

The N-oxide intermediate is reacted with a chlorinating agent such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or phosgene.[8][9] This induces a rearrangement that selectively introduces a chlorine atom onto the adjacent methyl group. The reaction with POCl₃ in the presence of a base like triethylamine is particularly efficient.[9]

Mechanism & Causality

The N-oxide oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. This forms a highly reactive intermediate with an excellent leaving group attached to the oxygen. A base (triethylamine) abstracts a proton from the 2-methyl group, forming an anhydro base. This intermediate undergoes a concerted rearrangement: a chloride ion attacks the methylene carbon, and the C=N double bond shifts, leading to the expulsion of the phosphate leaving group and regeneration of the aromatic pyridine ring. This intramolecular-like mechanism is highly selective for the 2-position.[10]

Experimental Protocol: Rearrangement with POCl₃

-

Reaction Setup: Suspend the 3-Bromo-5-chloro-2-methylpyridine N-oxide in a suitable solvent like chloroform or acetonitrile.

-

Reagent Addition: Add triethylamine, followed by the dropwise addition of phosphoryl chloride (POCl₃) while maintaining the temperature at or below ambient.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction carefully by pouring it onto ice. Neutralize the mixture with a base and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation or chromatography.

Part 5: Comparative Analysis of Synthetic Pathways

The choice between direct chlorination and the N-oxide route depends on the specific requirements of the synthesis, including scale, purity requirements, and available equipment.

| Metric | Pathway A: Radical Chlorination | Pathway B: N-Oxide Rearrangement |

| Selectivity | Moderate. Prone to over-chlorination, requiring strict control of stoichiometry and reaction time. | High. The mechanism strongly favors monochlorination at the 2-methyl position.[9] |

| Yield | Variable; depends heavily on process control to minimize byproduct formation. | Generally high and more reproducible across both steps. |

| Process Steps | One step from the key intermediate. | Two steps from the key intermediate. |

| Reagents & Safety | Uses chlorine gas (toxic, corrosive) and requires careful pH monitoring.[4] | Avoids chlorine gas but uses POCl₃ (corrosive) and peroxy acids (potential oxidizers).[8] |

| Scalability | Potentially more cost-effective for bulk production if selectivity can be controlled. Continuous flow reactors can improve safety and control. | Readily scalable with standard batch equipment. The two-step process adds to operational time and cost. |

Conclusion

The synthesis of this compound is most effectively achieved via two primary routes starting from 3-Bromo-5-chloro-2-methylpyridine.

-

Direct Radical Chlorination (Pathway A) offers a direct, atom-economical approach but demands rigorous process control to manage selectivity and ensure safety, particularly concerning the handling of chlorine gas and the neutralization of HCl byproduct.[4]

-

The N-Oxide Rearrangement (Pathway B) provides a more selective and often higher-yielding route to the desired monochlorinated product.[9] While it involves an additional synthetic step, its predictability and reliability make it an excellent choice for producing high-purity material, especially in laboratory and pilot-plant settings.

The optimal choice will ultimately be dictated by a thorough process hazard analysis, economic modeling, and the desired final purity of this valuable synthetic intermediate.

References

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from PrepChem.com. [Link]

- Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.

-

Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from Wikipedia.org. [Link]

- Google Patents. (1995).

-

IP.com. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

- Google Patents. (1993).

- Google Patents. (1997).

- Google Patents. (1986).

-

Ash, M. L., & Pews, R. G. (1981). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of Heterocyclic Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine. Retrieved from PrepChem.com. [Link]

- Google Patents. (2017).

-

PubChem. (n.d.). 3-bromo-2-chloro-5-methylpyridine (C6H5BrClN). Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]

-

AOBChem. (n.d.). 3-Bromo-5-chloropyridine-2-carboxylic acid. Retrieved from AOBChem.com. [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]

- Google Patents. (2017). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.

- Google Patents. (n.d.).

- Google Patents. (2016).

-

Safety Glasses Website. (n.d.). 3-BROMO-2-CHLORO-5-METHYLPYRIDINE 25G , Each. [Link]

-

IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methylpyridine. Retrieved from IndiaMART.com. [Link]

-

Scientific Update. (2021). A radical approach to C-H chlorination. [Link]

-

ScienceDirect. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]

-

Royal Society of Chemistry. (1908). CXCVII.—The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine. Journal of the Chemical Society, Transactions. [Link]

- Google Patents. (1992).

-

MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.

-

National Institutes of Health. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from NIH.gov. [Link]

-

National Institutes of Health. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

-

Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]

-

ACS Publications. (n.d.). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]

- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

- Google Patents. (1994).

-

ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved from Chemtube3d.com. [Link]

- Google Patents. (2017). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.

Sources

- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 2. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 5. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. 5-Bromo-2-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemtube3d.com [chemtube3d.com]

A Comprehensive Technical Guide to 3-Bromo-5-chloro-2-(chloromethyl)pyridine: Properties, Reactivity, and Synthetic Utility

Abstract: 3-Bromo-5-chloro-2-(chloromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifecta of reactive sites—a nucleophilic substitution-prone chloromethyl group and two distinct halogen atoms on the pyridine core suitable for cross-coupling reactions—renders it a versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, predictive spectroscopic signatures, key reactivity patterns, and essential safety protocols. The insights herein are designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this compound in advanced synthetic applications.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern drug discovery and agrochemical development, prized for its ability to engage in hydrogen bonding and its presence in numerous bioactive molecules.[1][2] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity. This compound emerges as a particularly powerful intermediate. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the 2-(chloromethyl) group, making it an excellent electrophile.[3] Simultaneously, the bromo and chloro substituents at the 3- and 5-positions serve as orthogonal synthetic handles for modern cross-coupling methodologies, enabling sequential and site-selective modifications. This guide will dissect the properties and reactivity that make this compound a strategic asset in multi-step synthetic campaigns.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in experimental settings, from solubility in reaction solvents to its stability under storage. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 904745-60-4 | [4] |

| Molecular Formula | C₆H₄BrCl₂N | [4] |

| Molecular Weight | 240.91 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | 43-44 °C | [4] |

| Boiling Point | Data not available; predicted to be >250 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform, dichloromethane, ethanol).[6][7][8] | N/A |

Note: Some properties, such as boiling point and appearance, are based on predictions from structurally similar compounds due to a lack of specific experimental data for this exact isomer.

Analytical Characterization and Spectroscopic Profile

Rigorous analytical characterization is essential to confirm the identity and purity of any synthetic intermediate. While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic signatures.

Predicted Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons (2H): Two doublets corresponding to the protons at the C4 and C6 positions of the pyridine ring. The proton at C4 will be a doublet coupled to the C6 proton, and vice-versa. Their chemical shifts will be downfield (likely in the δ 7.5-8.5 ppm range) due to the deshielding effects of the electronegative nitrogen and halogen atoms.

-

Methylene Protons (2H): A singlet corresponding to the -CH₂Cl group. This signal is expected to appear in the δ 4.5-5.0 ppm range, shifted downfield by the adjacent electronegative chlorine atom and the aromatic ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals, one for each carbon atom in the molecule, confirming the asymmetry of the substitution pattern.

-

Mass Spectrometry: The mass spectrum provides one of the most definitive confirmations of structure. The molecular ion (M⁺) peak will exhibit a highly characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a complex pattern of peaks for the molecular ion, which is a powerful diagnostic tool for confirming the elemental composition.

Workflow for Structural Verification

The following workflow represents a self-validating system for confirming the identity and purity of this compound after synthesis or procurement.

Figure 1: A standard workflow for the analytical validation of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its multiple, electronically distinct reactive sites. Judicious selection of reaction conditions allows for selective functionalization.

Nucleophilic Substitution at the Chloromethyl Group

The primary mode of reactivity involves the chloromethyl group. The carbon atom of the -CH₂Cl moiety is highly electrophilic, making it an excellent substrate for Sₙ2 reactions.[3] This allows for the straightforward introduction of the 3-bromo-5-chloropyridin-2-yl)methyl group onto a wide variety of nucleophiles.

This protocol details a representative Sₙ2 reaction, providing a self-validating methodology through in-process controls and final characterization.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (0.2 M).

-

Addition of Reagents: Add a primary or secondary amine (1.1 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

-

Reaction Execution: Stir the mixture at room temperature. The causality for choosing room temperature is that the chloromethyl group is sufficiently activated, and higher temperatures could lead to side reactions or decomposition.

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion, typically within 2-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification and Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel. Confirm the structure and purity of the isolated product using ¹H NMR and mass spectrometry.

Cross-Coupling Reactions at the Halogenated Positions

The bromine and chlorine atoms on the pyridine ring serve as handles for transition metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in typical palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective, sequential functionalization, a cornerstone of modern synthetic strategy.[9]

Figure 2: Key reactivity pathways for this compound.

Safety, Handling, and Storage

Due to its classification as a reactive alkylating agent and its structural similarity to other hazardous compounds, strict safety protocols must be observed.

-

Hazard Identification: This compound is expected to be harmful if swallowed and may cause severe skin burns and eye damage.[10][11][12] It should be treated as an analogue of nitrogen mustards, which are known for their mutagenicity.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[14]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] For long-term stability, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a synthetically valuable intermediate, offering a platform for creating diverse and complex molecules. Its well-defined physicochemical properties and predictable, multi-faceted reactivity make it a powerful tool for professionals in drug discovery and chemical research. By understanding its characteristics and adhering to rigorous safety and handling protocols, researchers can effectively leverage this building block to accelerate the development of novel chemical entities.

References

-

3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069. PubChem. [Link]

-

3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. LookChem. [Link]

-

3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. PubChem. [Link]

-

3-Bromo-5-(chloromethyl)pyridine hydrochloride CAS 5438-51-7. BIOSYNCE. [Link]

-

3-Bromo-5-Chloro-2-Methoxy-Pyridine. ChemBK. [Link]

-

2-(Chloromethyl)pyridine. Wikipedia. [Link]

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

The Versatility of Pyridine Derivatives: Focusing on 3-Bromo-5-chloro-2-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fine Chemical Synthesis with 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. Acme Synthetic Chemicals. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

3-BROMO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. Chemsrc. [Link]

-

Pyridine, 3-bromo-5-(chloromethyl). Pipzine Chemicals. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 120277-69-2 CAS MSDS (3-Bromo-5-(Chloromethyl)Pyridine Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 102830-75-1 CAS MSDS (3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. biosynce.com [biosynce.com]

- 9. nbinno.com [nbinno.com]

- 10. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Bromo-5-chloro-2-(chloromethyl)pyridine and its Isomeric Congeners: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-(chloromethyl)pyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. Recognizing the specificity of this substitution pattern, this document also explores closely related isomers for which more extensive data is available, offering a broader understanding of the chemical space. We will delve into the synthesis, physicochemical properties, reactivity, and applications of this class of compounds, grounding our discussion in established scientific principles and practical, field-proven insights.

Identification and Physicochemical Properties

A precise CAS number for the specific isomer This compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research compound. However, several structurally related isomers are commercially available and well-documented. For the purpose of this guide, we will provide data on these relevant congeners to offer a comparative technical overview.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-2-chloro-5-(chloromethyl)pyridine | 904745-60-4 | C₆H₄BrCl₂N | 240.91[1] |

| 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride | 1955553-48-6 | C₆H₅BrCl₃N | 277.37[2] |

| 3-Bromo-5-(chloromethyl)pyridine hydrochloride | 39741-46-3 | C₆H₆BrCl₂N | 242.93[3][4] |

These compounds are typically white to off-white solids and serve as versatile building blocks in organic synthesis due to their multiple reactive sites.

Synthesis of Halogenated Pyridine Scaffolds

The synthesis of multi-halogenated pyridines often involves a series of strategic halogenation, functional group interconversion, and side-chain manipulation steps. While a specific protocol for this compound is not available, a general retrosynthetic analysis suggests that it could be derived from a corresponding methylpyridine (picoline) precursor.

A common synthetic route for related chloromethylpyridines involves the chlorination of the corresponding hydroxymethylpyridine, which in turn can be synthesized from the brominated pyridine precursor. An alternative, more direct route can be the radical chlorination of a methyl group on the pyridine ring, though this can sometimes lack selectivity.

A plausible synthetic workflow for a bromo-chloro-(chloromethyl)pyridine is outlined below:

Caption: A generalized synthetic workflow for the preparation of (chloromethyl)pyridine derivatives.

Core Reactivity: The Chloromethyl Group

The primary site of reactivity in these molecules is the chloromethyl (-CH₂Cl) group.[5] This functional group acts as a potent electrophilic center, making it susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring, further enhanced by the presence of bromine and chlorine atoms, increases the electrophilicity of the methylene carbon, facilitating its reaction with a wide range of nucleophiles.[5][6]

This reactivity is fundamental to its utility as a building block, allowing for the introduction of the pyridyl moiety into larger, more complex molecules.[5] Common transformations include reactions with amines, alcohols, and thiols to form the corresponding substituted pyridines.

Experimental Protocol: General Nucleophilic Substitution

The following is a generalized protocol for the reaction of a chloromethylpyridine derivative with a nucleophile:

-

Reaction Setup : To a solution of the chloromethylpyridine derivative (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMF, acetonitrile), add the nucleophile (1.0-1.5 equivalents).

-

Base Addition : Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 equivalents) to neutralize the HCl generated during the reaction.

-

Reaction Conditions : Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Caption: A typical experimental workflow for nucleophilic substitution reactions involving chloromethylpyridines.

Applications in Drug Development and Medicinal Chemistry

Halogenated pyridines are a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[7][8] The specific substitution pattern of bromo, chloro, and chloromethyl groups provides a versatile scaffold for the synthesis of novel therapeutic agents.

The pyridine core is a common feature in many biologically active compounds, and its halogenation can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[7] For instance, the introduction of halogens can modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes, and can also introduce new binding interactions with target proteins.

While there are no specific drugs reported to contain the precise this compound moiety, its structural motifs are present in a variety of bioactive molecules. For example, related pyridine derivatives are key intermediates in the synthesis of certain pesticides and pharmaceuticals.[9][10] The strategic placement of reactive groups allows for the construction of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound and its isomers are highly valuable intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility is primarily derived from the reactive chloromethyl group, which allows for the straightforward introduction of the substituted pyridine scaffold into a wide array of molecules. While the specific isomer requested is not widely documented, the principles of synthesis, reactivity, and application discussed in this guide for its close congeners provide a robust framework for researchers and scientists working in this area. A thorough understanding of the reactivity of these building blocks is crucial for the efficient design and synthesis of next-generation therapeutic agents and other high-value chemical products.

References

- 3-bromo-2-chloro-5-(chloromethyl)pyridine - Echemi. (URL: )

- Reactivity of the chloromethyl group in pyridine deriv

- 1955553-48-6|5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride - BLDpharm. (URL: )

- 3-Bromo-5-(chloromethyl)pyridine hydrochloride, min 97%, 1 gram. (URL: )

- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. (URL: )

- The Versatility of Pyridine Derivatives: Focusing on 3-Bromo-5-chloro-2-methoxypyridine. (URL: )

-

3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem. (URL: [Link])

- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (URL: )

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. (URL: )

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

- 1. echemi.com [echemi.com]

- 2. 1955553-48-6|5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

reactivity of the chloromethyl group in 3-Bromo-5-chloro-2-(chloromethyl)pyridine

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 3-Bromo-5-chloro-2-(chloromethyl)pyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical synthesis. Its utility as a synthetic intermediate is primarily dictated by the reactivity of the 2-(chloromethyl) group. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this key functional group. We will explore the underlying principles of its enhanced electrophilicity, discuss the predominant Sₙ2 reaction mechanism, provide detailed experimental protocols for common nucleophilic substitution reactions, and present quantitative data to inform experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex molecular synthesis.

Introduction: A Versatile Heterocyclic Building Block

Halogenated pyridines are foundational scaffolds in the development of novel pharmaceuticals and agrochemicals.[1] The specific molecule, this compound, offers three distinct points for chemical modification: the bromine and chlorine atoms on the pyridine ring, and the chloromethyl group at the 2-position. The chloromethyl group, in particular, serves as a crucial electrophilic handle for introducing the pyridylmethyl moiety into larger molecular frameworks via nucleophilic substitution.[2] Understanding the nuanced reactivity of this group—a product of the interplay between the pyridine nitrogen and the halogen substituents—is paramount for its effective utilization in multi-step synthetic campaigns.

Core Reactivity Profile: Electronic Activation vs. Steric Hindrance

The is fundamentally governed by the bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] The rate and success of this reaction are dictated by a delicate balance of electronic and steric effects within the molecule.

Electronic Effects: An Activated Electrophile

The carbon atom of the chloromethyl group is rendered significantly electrophilic, and therefore susceptible to nucleophilic attack, by a confluence of electron-withdrawing effects:

-

Polarization of the C-Cl Bond: The high electronegativity of the chlorine atom polarizes the carbon-chlorine bond, creating a partial positive charge (δ+) on the methylene carbon.[2]

-

Inductive Effect of the Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing. This effect is propagated through the sigma bonds, pulling electron density away from the attached chloromethyl group and further enhancing its electrophilicity.[2][5] This activation is most pronounced for substituents at the 2- and 4-positions.

-

Inductive Effects of Ring Halogens: The bromo and chloro substituents at the 3- and 5-positions, respectively, are also strongly electronegative. They exert a powerful negative inductive effect (-I), further withdrawing electron density from the pyridine ring.[5][6] This cumulative electron deficiency on the ring amplifies the pull on the electrons of the 2-(chloromethyl) group, making it a highly reactive electrophilic center.

Steric Considerations

While the electronic profile strongly favors rapid Sₙ2 reactions, steric hindrance must be considered. The bromine atom at the 3-position is ortho to the reactive chloromethyl group. This proximity can physically impede the "backside attack" of an incoming nucleophile, which is the required trajectory for an Sₙ2 mechanism.[7][8][9]

-

Small Nucleophiles: Reactions with small, unhindered nucleophiles (e.g., azide, cyanide, primary amines) are expected to proceed efficiently.

-

Bulky Nucleophiles: Larger, sterically demanding nucleophiles (e.g., tertiary amines, secondary alkoxides) may experience a significantly reduced reaction rate due to steric clash with the ortho-bromo substituent.[9]

The interplay of these factors is critical for experimental design. While the molecule is electronically "primed" for reaction, the choice of nucleophile is a key determinant of the reaction's success.

Caption: Factors influencing the reactivity of the chloromethyl group.

Key Transformations: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its ability to undergo Sₙ2 reactions with a wide variety of nucleophiles. This allows for the facile introduction of diverse functional groups at the 2-methyl position.

Predicted Reactivity with Common Nucleophiles

| Nucleophile Class | Example Nucleophile | Expected Reactivity | Rationale |

| Nitrogen | Primary/Secondary Amines, Azide (N₃⁻) | High | Strong, relatively unhindered nucleophiles.[3] |

| Oxygen | Alkoxides (e.g., EtO⁻), Phenoxides | Moderate to High | Strong nucleophiles, but reactivity can be solvent-dependent and sensitive to steric bulk. |

| Sulfur | Thiolates (e.g., PhS⁻) | Very High | Excellent "soft" nucleophiles that are highly effective in Sₙ2 reactions.[10] |

| Carbon | Cyanide (CN⁻), Malonate Esters | Moderate | Good nucleophiles, but often require specific conditions (e.g., polar aprotic solvents) for optimal results. |

Experimental Methodologies

The following protocols are provided as self-validating templates for researchers. They are based on established procedures for Sₙ2 reactions on analogous activated chloromethyl heterocycles.[3][10][11]

Caption: General experimental workflow for Sₙ2 reactions.

Protocol 4.1: Synthesis of a Secondary Amine Derivative

This protocol details the reaction with a generic secondary amine, a common transformation in drug discovery for building complex scaffolds.

-

Materials:

-

This compound (1.0 eq.)

-

Desired secondary amine (e.g., morpholine, piperidine) (1.2 eq.)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (0.2 M solution)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.

-

Add the base (K₂CO₃ or DIPEA) followed by the secondary amine.

-

Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive amines or to increase the reaction rate.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Upon completion, filter the reaction mixture if a solid base was used.

-

Concentrate the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 4.2: Synthesis of a Thioether Derivative (Williamson-type Synthesis)

This protocol outlines the formation of a C-S bond using a thiol nucleophile, a key linkage in many biologically active molecules.

-

Materials:

-

This compound (1.0 eq.)

-

Desired thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq.)

-

Sodium hydride (NaH, 60% dispersion in oil) or Potassium Carbonate (K₂CO₃) (1.5 eq.)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) (0.2 M solution)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

To a stirred suspension of the base (NaH or K₂CO₃) in the chosen anhydrous solvent under an inert atmosphere, add the thiol dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete formation of the thiolate anion.

-

Add a solution of this compound in the same solvent to the thiolate mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or recrystallization.

-

Conclusion

This compound is a potent synthetic intermediate whose reactivity is dominated by the Sₙ2 mechanism at the chloromethyl position. The combined electron-withdrawing power of the pyridine nitrogen and the halogen substituents at the 3- and 5-positions renders the methylene carbon highly electrophilic and ripe for nucleophilic attack. While this electronic activation is substantial, researchers must remain cognizant of the potential for steric hindrance from the ortho-bromo substituent, particularly when employing bulky nucleophiles. By carefully selecting the nucleophile and reaction conditions, the chloromethyl group serves as a reliable and versatile handle for the synthesis of complex, highly functionalized pyridine derivatives for applications across the chemical sciences.

References

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.

- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.

- Reactivity of the chloromethyl group in pyridine deriv

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.

- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.BenchChem.

- 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride).MedChemExpress.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.BenchChem.

- 2-Chloromethylpyridine.Wikipedia.

- Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? (2019).

- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.BenchChem.

- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.IP.com.

- Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. (2020). MDPI.

- Fine Chemical Synthesis with 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.Ningbo Inno Pharmchem Co.,Ltd.

- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025).

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.CymitQuimica.

- nucleophilic arom

- Insights into the nucleophilic substitution of pyridine at an unsatur

- Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.BenchChem.

- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed.

- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF.

- Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton1,2.Journal of the American Chemical Society.

- 8.5: Mechanisms of Nucleophilic Substitution Reactions. (2021). Chemistry LibreTexts.

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. (2020). YouTube.

- Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions.BenchChem.

- EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson.

- Introduction to SN2 Reactions.Chad's Prep®.

- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.

- 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. (2019). Chemistry LibreTexts.

- Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines.Indian Academy of Sciences.

- How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION!

- SN2 Reactions.Organic Chemistry I.

- Steric hindrance in Analytical Chemistry. Part III. 1-2′-Pyridylisoquinoline and the ferroin reaction.Journal of the Chemical Society (Resumed).

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of 3-Bromo-5-chloro-2-(chloromethyl)pyridine: A Technical Guide

Introduction

3-Bromo-5-chloro-2-(chloromethyl)pyridine, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring bromo, chloro, and chloromethyl substituents on a pyridine core, offers multiple reaction sites for constructing complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and monitoring its reactions. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of spectral interpretation and detailed experimental protocols.

The structural integrity and purity of such intermediates are critical for the successful synthesis of target molecules. Spectroscopic techniques provide a non-destructive and highly informative means of characterization. This guide will delve into the expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and the mass spectrometric fragmentation pattern of the title compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering of the pyridine ring, is presented below. This structure forms the basis for all subsequent spectral interpretations.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 |

| ~7.90 | d | 1H | H-4 |

| ~4.70 | s | 2H | -CH₂Cl |

Interpretation:

The ¹H NMR spectrum of this compound is expected to show three distinct signals.

-

Aromatic Protons: The pyridine ring contains two protons, H-4 and H-6. Due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents, these protons will resonate in the downfield region of the spectrum[1]. The proton at the C-6 position (H-6) is adjacent to the nitrogen atom, leading to a significant downfield shift, predicted to be around 8.45 ppm. The proton at the C-4 position (H-4) will be deshielded to a lesser extent and is expected to appear at approximately 7.90 ppm. These two aromatic protons will appear as doublets due to meta-coupling (⁴J), with a small coupling constant of around 2-3 Hz.

-

Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and will appear as a singlet at around 4.70 ppm. The electronegative chlorine atom attached to the methylene group causes a downfield shift compared to a typical methyl group.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

Spectral width: 12 ppm

-

-

Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2 |

| ~150.5 | C-6 |

| ~140.0 | C-4 |

| ~133.0 | C-5 |

| ~122.0 | C-3 |

| ~45.0 | -CH₂Cl |

Interpretation:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Pyridine Carbons: The five carbon atoms of the pyridine ring will have distinct chemical shifts. The carbons attached to the electronegative nitrogen atom (C-2 and C-6) are expected to be the most deshielded, appearing at approximately 152.0 and 150.5 ppm, respectively. The carbon bearing the bromine atom (C-3) will be shifted upfield due to the heavy atom effect, to around 122.0 ppm. The carbon attached to the chlorine atom (C-5) is predicted to be at about 133.0 ppm. The remaining aromatic carbon (C-4) is expected at approximately 140.0 ppm.

-

Chloromethyl Carbon: The carbon of the chloromethyl group (-CH₂Cl) will resonate in the upfield region, typically around 45.0 ppm.

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

Spectral width: 200 ppm

-

-

Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 1600-1550 | Medium | C=N stretching (pyridine ring) |

| 1550-1400 | Strong | C=C stretching (pyridine ring) |

| 1100-1000 | Medium | C-Cl stretching (aromatic) |

| 800-700 | Strong | C-H out-of-plane bending (aromatic) |

| 750-650 | Strong | C-Cl stretching (alkyl) |

| 600-500 | Medium | C-Br stretching |

Interpretation:

-

Aromatic C-H Stretching: Weak absorptions in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the pyridine ring.

-

Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring are expected to appear as a series of bands in the 1600-1400 cm⁻¹ region[2].

-

Carbon-Halogen Stretching: The C-Cl stretching vibration for the chlorine attached to the aromatic ring is expected between 1100 and 1000 cm⁻¹. The C-Br stretching vibration will appear at a lower frequency, typically in the 600-500 cm⁻¹ range. The C-Cl stretching of the chloromethyl group is expected to be a strong band in the 750-650 cm⁻¹ region.

-

Aromatic C-H Bending: Strong absorptions in the 800-700 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the substituted pyridine ring.

Experimental Protocol for FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Acquisition:

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 243/241/239 | ~30/~100/~75 | [M]⁺ (Molecular Ion) |

| 206/204 | ~40/~60 | [M - Cl]⁺ |

| 162/160 | ~20/~20 | [M - Br]⁺ |

| 125 | ~90 | [M - Br - Cl]⁺ |

| 90 | ~50 | [C₅H₃ClN]⁺ |

Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)[3].

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a cluster of peaks at m/z 239, 241, and 243, corresponding to the different isotopic combinations of bromine and chlorine. The most abundant peak in this cluster is expected to be at m/z 241. The relative intensities of these peaks can be calculated based on the natural abundances of the isotopes.

-

Fragmentation Pattern: Electron ionization will cause the molecule to fragment in predictable ways.

-

Loss of a Chlorine Radical: A common fragmentation pathway is the loss of a chlorine radical from the chloromethyl group, resulting in a fragment ion at m/z 204 and 206.

-

Loss of a Bromine Radical: Loss of the bromine atom from the pyridine ring would lead to a fragment at m/z 160 and 162.

-

Loss of Halogens: Subsequent loss of the remaining halogens can also be observed. For example, the fragment at m/z 125 could correspond to the loss of both bromine and the chloromethyl chlorine.

-

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

Scan Speed: 2 scans/s.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data, along with their interpretations, offer a comprehensive framework for the structural characterization of this important synthetic intermediate. The provided experimental protocols are based on standard analytical practices and can be adapted by researchers for routine analysis. Adherence to these methodologies will ensure the reliable identification and quality control of this compound, thereby supporting its effective use in chemical synthesis and drug discovery.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

Sample preparation for FT-IR. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. Available from: [Link]

-

PMC - NIH. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Available from: [Link]

-

ERIC. Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Available from: [Link]

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link]

-

UNT Digital Library. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-5-chloro-2-(chloromethyl)pyridine

Introduction

3-Bromo-5-chloro-2-(chloromethyl)pyridine is a halogenated pyridine derivative of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. Its trifunctional nature—featuring a pyridine core with bromo, chloro, and chloromethyl substituents—renders it a versatile synthetic intermediate. The pyridine scaffold is a common motif in pharmacologically active compounds, and the specific arrangement of reactive sites on this molecule allows for precise, regioselective modifications. The chloromethyl group, in particular, is a potent electrophile, susceptible to nucleophilic substitution, making it an excellent handle for introducing the pyridyl moiety into larger, more complex molecular architectures.[1][2]

Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for its effective use in synthetic protocols, for ensuring the integrity of screening compounds, and for the development of robust analytical methods. This guide provides a comprehensive overview of these critical parameters, offering both field-proven insights and detailed experimental methodologies for their evaluation.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into solubility and stability studies.

| Property | Value / Description | Source |

| Molecular Formula | C₆H₄BrCl₂N | Internal Calculation |

| Molecular Weight | 240.91 g/mol | Internal Calculation |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Melting Point | To be determined experimentally | N/A |

| pKa | To be determined experimentally (Pyridine N is weakly basic) | General knowledge |

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from reaction kinetics in organic synthesis to bioavailability in drug discovery. The presence of multiple halogens and a polar pyridine ring suggests a nuanced solubility profile. While specific quantitative data for this compound is not extensively published, a systematic evaluation is crucial.

Rationale for Solvent Selection

The choice of solvents for solubility determination is driven by their intended use. A range of solvents with varying polarities, proticities, and functional groups should be evaluated to build a comprehensive profile.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These are commonly used for creating stock solutions for high-throughput screening and biological assays.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Often used in organic synthesis and purification (e.g., chromatography).

-

Ethers (e.g., THF, Diethyl Ether): Common reaction and extraction solvents.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Protic solvents that can also act as nucleophiles, making them important for assessing reactivity during dissolution.

-

Aqueous Buffers: Essential for understanding behavior in biological and pharmaceutical contexts.

Illustrative Solubility Data

The following table presents representative, plausible solubility data for this compound, as would be determined by a standard equilibrium shake-flask method at 25°C.

| Solvent | Polarity Index | Solubility (g/L) (Illustrative) | Classification |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | > 200 | Very Soluble |

| Dichloromethane (DCM) | 3.1 | ~150 | Freely Soluble |

| Tetrahydrofuran (THF) | 4.0 | ~120 | Freely Soluble |

| Acetonitrile | 5.8 | ~80 | Soluble |

| Methanol | 5.1 | ~45 | Soluble |

| Ethanol | 4.3 | ~30 | Sparingly Soluble |

| Isopropanol | 3.9 | ~20 | Sparingly Soluble |

| Water (pH 7.0) | 10.2 | < 0.1 | Very Slightly Soluble |

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.[3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. The first few drops should be discarded to saturate the filter and avoid adsorption effects.

-

Dilution: Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Part 2: Stability Profile

The stability of this compound is a measure of its resistance to chemical degradation under various environmental conditions. The presence of the reactive chloromethyl group suggests a potential susceptibility to hydrolysis and other nucleophilic attacks. A comprehensive stability assessment involves forced degradation (stress testing) studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[7][8] This information is critical for developing stability-indicating analytical methods.

Key Stress Conditions:

-

Acidic and Basic Hydrolysis: Evaluates stability in aqueous environments at different pH values. The chloromethyl group is expected to be the primary site of hydrolytic attack.[9]

-

Oxidative Degradation: Assesses susceptibility to oxidation, which could potentially affect the pyridine ring or lead to N-oxide formation.

-

Thermal Degradation: Determines stability at elevated temperatures.

-

Photostability: Evaluates degradation upon exposure to light, as per ICH Q1B guidelines.[10][11][12]

Hypothetical Degradation Pathway: Hydrolysis

The most probable degradation pathway for this molecule in the presence of nucleophiles like water is the hydrolysis of the chloromethyl group to a hydroxymethyl group.

Caption: Predicted primary hydrolytic degradation pathway.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and support the development of a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN), Water (HPLC grade)

-

pH meter, heating block/oven, photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure: A stock solution of the compound (e.g., 1 mg/mL in ACN) is prepared. This stock is then subjected to the following conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with 1N HCl (1:1 v/v).

-

Heat at 60°C for 24 hours.

-

Withdraw samples at regular intervals (e.g., 2, 8, 24 hours).

-

Neutralize with an equivalent amount of 1N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 1N NaOH (1:1 v/v).

-

Keep at room temperature for 2 hours. Due to the reactive chloromethyl group, basic conditions may cause rapid degradation.

-

Withdraw samples at shorter intervals (e.g., 15, 60, 120 minutes).

-

Neutralize with an equivalent amount of 1N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂ (1:1 v/v).

-

Keep at room temperature for 24 hours, protected from light.

-

Withdraw samples at regular intervals.

-

-

Thermal Degradation:

-

Store a sample of the solid compound in an oven at 80°C for 7 days.

-

Store a solution sample (in ACN) at 60°C for 7 days.

-

Analyze at the end of the study period.

-

-

Photostability:

-

Expose the solid compound and a solution (in quartz cuvettes) to light in a photostability chamber.

-

The exposure should comply with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[10]

-

A dark control sample should be stored under the same conditions but shielded from light.

-

Analyze both samples after exposure.

-

Sample Analysis: All stressed samples should be analyzed using a stability-indicating HPLC method.[13][14][15] A PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS is invaluable for the structural elucidation of degradation products. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation products and impurities.

Conclusion

This compound is a valuable but reactive building block. A thorough understanding of its solubility and stability is not merely academic but a practical necessity for its successful application in research and development. The protocols and insights provided in this guide offer a robust framework for characterizing this compound. Experimental determination of the illustrative data presented herein will empower scientists to design more effective synthetic routes, prepare stable analytical solutions, and ultimately accelerate the drug development process.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Drug Stability Testing: Key Requirements. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1996). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-